![molecular formula C20H21NO4S2 B14238886 Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate CAS No. 230310-02-8](/img/structure/B14238886.png)
Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a propanedioate backbone with a diphenylcarbamothioyl group attached via a sulfanyl linkage. Its distinct properties make it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate typically involves the reaction of diethyl malonate with diphenylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the sulfanyl group of the diphenylcarbamothioyl chloride attacks the carbonyl carbon of the diethyl malonate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. Its effects are mediated through the formation of covalent bonds with the active sites of enzymes or through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used as a precursor in organic synthesis.
Diphenylcarbamothioyl chloride: A related compound used in the synthesis of various thioesters and thiocarbamates.
Uniqueness
Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate is unique due to its combination of a propanedioate backbone with a diphenylcarbamothioyl group. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
230310-02-8 |
|---|---|
Molekularformel |
C20H21NO4S2 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
diethyl 2-(diphenylcarbamothioylsulfanyl)propanedioate |
InChI |
InChI=1S/C20H21NO4S2/c1-3-24-18(22)17(19(23)25-4-2)27-20(26)21(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |
InChI-Schlüssel |
BFLWXQPRJKYFHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)SC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


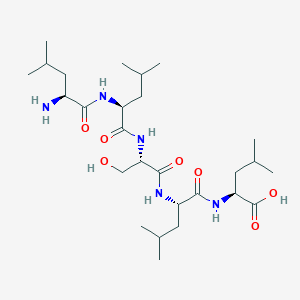
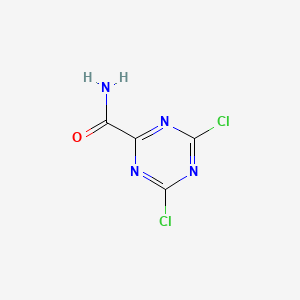
![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
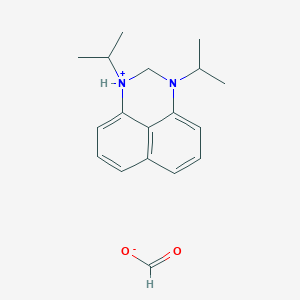
![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)
![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
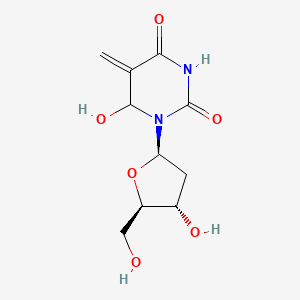
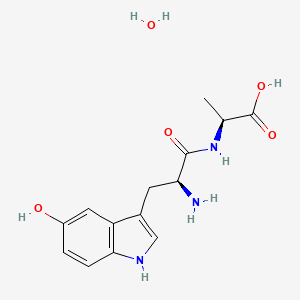
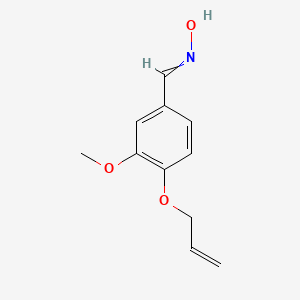
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)
